Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine
Description
Introduction to Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine in Modern Peptide Chemistry
Historical Context of Fmoc-Protected Amino Acid Derivatives
The development of Fmoc chemistry in the 1970s marked a paradigm shift in peptide synthesis. Prior to Louis Carpino’s introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group in 1970, researchers relied heavily on tert-butyloxycarbonyl (Boc) protection, which required harsh acidic conditions for deprotection. Boc chemistry often led to side reactions, including aspartimide formation and Trp indole ring modifications, limiting its utility for sensitive peptides. The Fmoc group, removable under mild basic conditions (e.g., 20% piperidine in DMF), offered a solution to these challenges. By the 1990s, Fmoc-based solid-phase peptide synthesis (SPPS) had become the dominant methodology, adopted by 98% of peptide synthesis laboratories due to its compatibility with acid-labile side-chain protecting groups like tert-butyl.
The incorporation of N-alpha-methylation emerged later as a strategy to address peptide bioavailability. Inspired by natural products like cyclosporine—a cyclic undecapeptide with seven N-methyl groups—researchers recognized that N-methylation could reduce conformational flexibility, enhance membrane permeability, and inhibit proteolytic degradation. When combined with Fmoc protection, this modification allowed synthetic access to peptides with drug-like properties previously unattainable through traditional methods.
Key Milestones in Fmoc Chemistry Development
Role of N-alpha-Methylation and O-tert-Butyl Protection in Peptide Design
The structural features of this compound address three critical aspects of peptide engineering:
Stereochemical Control :
The L-threonine configuration ensures compatibility with ribosomal translation machinery when synthesizing hybrid biomolecules. N-alpha-methylation introduces a chiral center, influencing peptide backbone dihedral angles (φ/ψ) and restricting conformational flexibility. This rigidity can enhance binding specificity, as demonstrated in tri-N-methylated analogs of the Veber-Hirschmann peptide, which showed 10% oral bioavailability compared to <1% for the parent compound.Enhanced Stability :
The O-tert-butyl group protects the threonine hydroxyl from nucleophilic attack during coupling reactions. This is particularly critical in SPPS, where unprotected hydroxyls can lead to β-elimination or esterification side products. Additionally, tert-butyl’s hydrophobicity improves resin solubility, reducing aggregation during chain elongation.Synthetic Efficiency :
Fmoc removal kinetics (t₁/₂ ≈ 30 sec in 20% piperidine/DMF) allow rapid deprotection cycles without compromising acid-sensitive tert-butyl groups. The methyl group at N-alpha further sterically hinders racemization during activation, enabling high-fidelity synthesis of long peptides.
Comparative Analysis of Protection Strategies
| Parameter | Fmoc-N-alpha-Me-OtBu-Thr | Boc-Thr | Fmoc-Thr |
|---|---|---|---|
| Deprotection Reagent | Piperidine/DMF | TFA | Piperidine/DMF |
| Side-Chain Stability | High (t-Bu stable to base) | Moderate (Bzl groups acid-sensitive) | Low (OH unprotected) |
| Racemization Risk | Low (N-Me hinders oxazolone formation) | High (acidic conditions promote racemization) | Moderate |
| Metabolic Stability | High (N-Me resists proteases) | Low | Low |
The synergy between these modifications is exemplified in the synthesis of glycopeptides, where O-tert-butyl protection prevents β-elimination of glycosylated threonine residues, while N-methylation enhances resistance to intestinal peptidases. Recent applications include the construction of multivalent cancer vaccines, where this compound serves as a branching point for antigenic epitopes.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUVLZHFMIFLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Modifications
- The synthesis typically begins with L-threonine as the starting amino acid.
- Initial steps involve the protection of the hydroxyl group of threonine by introducing a tert-butyl group, commonly achieved by reaction with isobutene or tert-butyl methyl ether in the presence of acid catalysts.
- For example, a patented method describes reacting L-threonine with tert-butyl methyl ether and a solid acid catalyst such as ZSM-5 supported silicotungstic acid in organic solvents like tetrahydrofuran (THF), 1,4-dioxane, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) at controlled temperatures (30–70 °C) over several hours to form O-tert-butyl-L-threonine tert-butyl ester.
N-Methylation and Fmoc Protection
- The amino group is methylated to form the N-alpha-methyl derivative, which is crucial for the final compound's properties.
- Subsequently, the N-methyl amino group is protected by the Fmoc group using reagents such as 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) or 9-fluorenylmethyl chloroformate.
- This step is typically performed in organic solvents like DMF or methylene chloride under mild basic conditions to facilitate coupling without decomposing the Fmoc group.
Esterification and Activation
- The carboxyl group may be activated or converted into esters or active esters (e.g., N-hydroxysuccinimide esters) to facilitate peptide bond formation in subsequent applications.
- For instance, the formation of Fmoc-Thr(tBu)-OSu involves activation of the carboxyl group with N-hydroxysuccinimide in the presence of coupling agents such as diisopropylcarbodiimide (DIC).
- The use of solid acid catalysts such as ZSM-5 supported silicotungstic acid improves the efficiency and selectivity of the tert-butylation step, allowing for milder reaction conditions and higher yields.
- Strict temperature control during reduction steps (e.g., sodium borohydride reduction in related syntheses) is necessary to prevent Fmoc group decomposition, which otherwise leads to low yields and increased costs.
- The Fmoc group is stable under the reaction conditions used for tert-butyl protection and N-methylation, but care must be taken during hydrogenation or reduction steps to avoid premature deprotection.
- Industrial scale synthesis adapts these methods with automated peptide synthesizers and large-scale reactors, emphasizing reagent purity and efficient purification techniques such as recrystallization and chromatography to ensure product quality.
| Preparation Stage | Key Reagents | Catalyst | Solvent | Temperature | Duration | Outcome |
|---|---|---|---|---|---|---|
| Hydroxyl Protection | tert-butyl methyl ether | ZSM-5 supported silicotungstic acid | THF, DMF, DMSO | 30–70 °C | 8–20 h (two-step addition) | O-tert-butyl-L-threonine tert-butyl ester |
| N-Methylation | Methylating agent | None or base catalyst | DMF | Ambient | Variable | N-alpha-methyl threonine derivative |
| Fmoc Protection | Fmoc-OSu or Fmoc-Cl | Base (e.g., DIPEA) | DMF or CH2Cl2 | Room temp | 1–3 h | Fmoc-N-alpha-methyl-O-tert-butyl-L-threonine |
| Carboxyl Activation | N-hydroxysuccinimide, DIC | None | DMF | Room temp | 1–2 h | Activated ester for peptide coupling |
The preparation of this compound is a multi-step synthetic process involving selective protection and modification of L-threonine. Key steps include tert-butylation of the hydroxyl group using solid acid catalysts, N-methylation of the amino group, and Fmoc protection to enable its use in solid-phase peptide synthesis. Optimization of reaction conditions, particularly temperature control and catalyst choice, is critical to maximize yield and maintain the integrity of protecting groups. These methods are well-established in both laboratory and industrial settings, supporting the compound’s widespread application in peptide synthesis and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions: Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Exposure of the amino group for further peptide coupling.
Scientific Research Applications
Peptide Synthesis
Role as a Building Block
Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine serves as a crucial building block in the synthesis of peptides. Its unique structure enhances solubility and stability, making it ideal for constructing complex peptide sequences with specific functionalities. This capability is essential for developing new therapeutic agents and studying protein interactions .
Solid-Phase Peptide Synthesis (SPPS)
In solid-phase peptide synthesis, Fmoc protecting groups are commonly used due to their ease of removal under mild conditions. The compound allows for the efficient assembly of peptides while minimizing side reactions, which is critical for achieving high purity in the final products . Recent advancements in SPPS techniques have further optimized the use of Fmoc derivatives, including this compound, to enhance yield and reduce racemization during synthesis .
Protein Engineering
Modification of Proteins
The compound is employed in the modification of proteins to enhance their stability and activity. By incorporating this compound into protein structures, researchers can design proteins with improved properties for biotechnological applications. This includes the development of enzymes with enhanced catalytic efficiency and stability under varying conditions .
Case Study: Octreotide Analogs
In a study focusing on octreotide, a peptide used in treating acromegaly, this compound was incorporated to investigate its effects on bioactivity. The specific stereochemistry of threonine residues was found to significantly impact the pharmacological properties of the analogs synthesized using this compound .
Drug Development
Therapeutic Formulations
this compound plays a pivotal role in drug formulation, particularly in creating targeted delivery systems. Its incorporation into drug molecules enhances their stability and bioavailability, leading to improved therapeutic efficacy. This is particularly relevant in the development of peptide-based therapeutics where precise dosing and delivery are crucial .
Bioconjugation Techniques
The compound facilitates bioconjugation processes, allowing for the attachment of biomolecules to drugs or imaging agents. This capability enhances the specificity and effectiveness of therapeutic interventions, making it a valuable tool in both research and clinical settings .
Summary of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Key building block for constructing peptides with specific functionalities. |
| Protein Engineering | Used to modify proteins for enhanced stability and activity. |
| Drug Development | Important in formulating therapeutics with improved efficacy through targeted delivery systems. |
| Bioconjugation | Facilitates attachment of biomolecules to enhance therapeutic precision and diagnostic tools. |
Mechanism of Action
The mechanism of action of Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, ensuring selective reactions at the desired sites .
Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of the growing peptide chain. The Fmoc group is removed under basic conditions, exposing the amino group for further coupling reactions. This selective protection and deprotection mechanism allows for the precise synthesis of peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fmoc-N-methyl-O-benzyl-L-threonine (CAS 198561-81-8)
- Key differences: N-methyl substitution: Introduces conformational rigidity to the peptide backbone, reducing hydrogen-bonding capacity. Benzyl (Bzl) vs. tert-butyl protection: The benzyl group is cleaved via hydrogenolysis, whereas tert-butyl requires stronger acids (e.g., trifluoroacetic acid). Molecular weight: 445.51 g/mol (vs. 397.47 g/mol for Fmoc-Thr(tBu)-OH).
- Applications : Used in peptidomimetics to modulate pharmacokinetic properties .
Fmoc-Thr(Trt)-OH (CAS 133180-01-5)
- Key differences :
- Trityl (Trt) protection : Bulkier than tert-butyl, offering enhanced steric shielding but requiring harsher deprotection (e.g., 1% TFA in DCM).
- Molecular weight : 583.68 g/mol (vs. 397.47 g/mol).
- Applications : Preferred for synthesizing peptides requiring orthogonal protection strategies .
Fmoc-O-tert-butyl-L-tyrosine
- Key differences: Aromatic side chain: Tyrosine’s phenolic hydroxyl differs from threonine’s aliphatic hydroxyl, enabling distinct interactions (e.g., phosphorylation). Molecular formula: C₃₄H₃₃NO₅ (vs. C₂₃H₂₇NO₅).
- Applications : Critical in studying tyrosine kinase signaling pathways .
Glycosylated Derivatives
- Example : Hepta-O-acetyl-β-lactosyl-N-Fmoc-L-threonine (CAS 169275-84-7)
Stereoisomeric Variants
- Fmoc-D-Thr(tBu)-OH (CAS 138797-71-4) and Fmoc-allo-Thr(tBu)-OH (CAS 201481-37-0):
Data Table: Comparative Analysis
Biological Activity
Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine (Fmoc-N-Me-Thr(tBu)-OH) is a derivative of threonine, an essential amino acid, modified to enhance its properties for peptide synthesis and biological applications. This compound is particularly significant in the field of solid-phase peptide synthesis (SPPS), where it serves as a building block for creating peptides with improved stability and bioactivity.
- Molecular Formula : CHNO
- Molecular Weight : 411.49 g/mol
- CAS Number : 117106-20-4
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : Approximately 562.4 ± 50.0 °C at 760 mmHg
The structure of Fmoc-N-Me-Thr(tBu)-OH features a bulky tert-butyl side chain and an N-methylated threonine residue, which contribute to its steric properties and influence its interactions in biological systems .
Role in Peptide Synthesis
Fmoc-N-Me-Thr(tBu)-OH is primarily utilized in SPPS, allowing for the incorporation of N-methylated threonine residues into peptides. This modification can enhance the pharmacological properties of peptides by:
- Increasing resistance to proteolytic enzymes.
- Improving bioavailability and half-life in vivo.
- Modifying interactions with biological receptors due to its unique structure .
Case Studies and Research Findings
- Enhanced Stability in Peptides : Research indicates that peptides synthesized with Fmoc-N-Me-Thr(tBu)-OH exhibit increased stability against enzymatic degradation compared to their unmodified counterparts. This stability is crucial for therapeutic applications where prolonged action is desired .
- Therapeutic Applications : A study on octreotide, a synthetic peptide used in treating acromegaly, demonstrated that incorporating N-methylated threonine can significantly impact its receptor-binding efficacy and overall bioactivity. The stereochemistry of threonine residues was found to be critical for maintaining the desired pharmacological effects .
- Synthesis Protocols : Various protocols have been developed for the efficient synthesis of Fmoc-N-Me-Thr(tBu)-OH, including the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group during SPPS. These methods facilitate high yields and purity of the final product, essential for subsequent biological testing .
Comparison with Similar Compounds
The following table summarizes key structural characteristics and unique features of Fmoc-N-Me-Thr(tBu)-OH compared to related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Fmoc-N-Methyl-Alanine-OH | Simple N-methylation without bulky side chains | Less steric hindrance than threonine derivative |
| Fmoc-N-Methyl-Leucine-OH | Larger side chain compared to threonine | Enhanced hydrophobic interactions |
| Fmoc-N-Methyl-Serine-OH | Hydroxyl group present but no tert-butyl | More polar than threonine derivative |
| Fmoc-Threonine-OH | Unmodified threonine | Lacks N-methylation effects |
Fmoc-N-Me-Thr(tBu)-OH stands out due to its combination of steric hindrance from the tert-butyl group and enhanced stability from N-methylation, making it particularly useful in peptide synthesis where resistance to degradation is crucial .
Q & A
What are the critical steps for incorporating Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine into solid-phase peptide synthesis (SPPS)?
Answer:
The compound is typically introduced using Fmoc-SPPS protocols. Key steps include:
- Coupling : Activate the amino acid with HBTU/HOBt in DMF (1:1 molar ratio) for 30–60 minutes at room temperature .
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min), ensuring complete α-amino group liberation .
- Cleavage : Use a TFA-based cocktail (e.g., 9.5:0.1:0.2:0.2 TFA–H₂O–EDT–Et₃SiH) for 2 hours to release the peptide while retaining the tert-butyl and methyl protections on the threonine side chain .
Advanced Note : Optimize coupling efficiency by monitoring with Kaiser tests or HPLC to avoid truncated sequences due to steric hindrance from the N-alpha-methyl group.
How does the tert-butyl protection on threonine impact peptide stability and solubility during SPPS?
Answer:
The tert-butyl group enhances:
- Stability : Protects the hydroxyl group from side reactions (e.g., β-elimination) under basic SPPS conditions .
- Solubility : Improves solubility in organic solvents (e.g., DMF), critical for efficient coupling .
Data Insight : Fmoc-Thr(tBu)-OH shows >97% purity (HPLC) and 0.5% D-enantiomer contamination, ensuring stereochemical integrity .
What analytical methods validate the purity and stereochemistry of this compound?
Answer:
- HPLC : Assess purity (>99%) and detect foreign amino acids (<0.3%) using C18 columns with UV detection at 254 nm .
- Specific Rotation : Measure [α]²⁴D in DMF (expected range: -7.0° to -5.0°) to confirm L-configuration .
- Chiral Chromatography : Quantify enantiomeric purity (≤0.5% D-enantiomer) using chiral stationary phases .
How can researchers address low coupling efficiency of this derivative in automated SPPS?
Answer:
- Double Coupling : Perform two sequential couplings with fresh reagents to overcome steric hindrance from the N-alpha-methyl group .
- Microwave Assistance : Apply microwave irradiation (50°C, 5 min) to accelerate activation and improve yield .
- Alternative Activators : Replace HBTU with COMU or OxymaPure for milder, more efficient activation .
What are the applications of this compound in synthesizing glycosylated or phosphorylated peptides?
Answer:
- Glycosylation : The tert-butyl-protected hydroxyl group allows orthogonal deprotection for site-specific glycosylation (e.g., using Fmoc-Thr(Ac₃GalNAcα)-OH analogs) .
- Phosphorylation : Post-SPPS, the hydroxyl group can be phosphorylated for prodrug development (e.g., via phosphoramidite chemistry) .
Case Study : In prodrug synthesis, the tert-butyl group is selectively removed with TFA, enabling phosphorylation at the Thr residue .
How does the N-alpha-methyl modification influence peptide conformation and bioactivity?
Answer:
- Conformational Restriction : The methyl group restricts backbone flexibility, stabilizing α-helical or β-sheet structures in model peptides .
- Bioactivity : Enhances protease resistance (e.g., in therapeutic peptides targeting enzymatic degradation) .
Advanced Tip : Use circular dichroism (CD) or NMR to correlate methylation with secondary structure stability.
What storage conditions ensure long-term stability of this compound?
Answer:
- Temperature : Store at +4°C in airtight, light-resistant containers to prevent Fmoc group degradation .
- Moisture Control : Use desiccants to maintain water content <1.0% (KF analysis) and avoid hydrolysis .
How can researchers resolve contradictions in reported synthetic yields for peptides containing this derivative?
Answer:
- Batch Analysis : Compare lot-specific certificates (e.g., enantiomeric purity, water content) to identify variability .
- Side-Reaction Screening : Use LC-MS to detect tert-butyl deprotection byproducts (e.g., Thr-OH) from incomplete TFA cleavage .
- Optimized Cleavage Time : Adjust TFA exposure (1–4 hours) based on peptide length and tert-butyl stability .
What are the challenges in synthesizing this compound-containing cyclic peptides?
Answer:
- Ring-Closing Efficiency : Steric hindrance from the methyl group may reduce cyclization rates. Use pseudoproline dipeptides to pre-organize the backbone .
- Selective Deprotection : Employ orthogonal protecting groups (e.g., Alloc for lysine) to enable selective modifications post-cyclization .
How does this derivative compare to other Fmoc-Thr analogs in glycopeptide synthesis?
Answer:
- Stability : tert-butyl offers better acid resistance than benzyl or acetyl protections during glycosylation reactions .
- Orthogonality : Compatible with Fmoc-SPPS and glycan deprotection (e.g., hydrogenolysis for benzyl vs. TFA for tert-butyl) .
Data : Fmoc-Thr(tBu)-OH achieves >95% coupling efficiency in glycopeptides, vs. 80–85% for benzyl-protected analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
